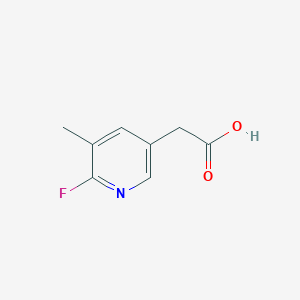
2-Fluoro-3-methylpyridine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylpyridine-5-acetic acid: is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpyridine-5-acetic acid typically involves the fluorination of 3-methylpyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluoroboric acid to produce 2-fluoro-3-methylpyridine . This intermediate can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents like Selectfluor® or other fluorinating agents . These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylpyridine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form different reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Fluoro-3-methylpyridine-5-acetic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Fluorinated pyridines, including this compound, are investigated for their potential as pharmaceutical agents.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylpyridine-5-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-Fluoro-3-methylpyridine: A precursor in the synthesis of 2-Fluoro-3-methylpyridine-5-acetic acid.
2-Fluoro-4-methylpyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
3-Fluoropyridine: A simpler fluorinated pyridine with different chemical properties due to the position of the fluorine atom.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(6-fluoro-5-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
NUGCBCOEGRUMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




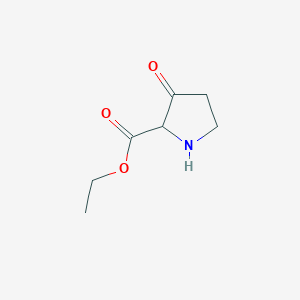
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

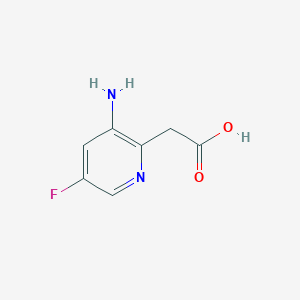
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
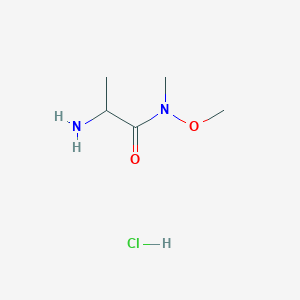
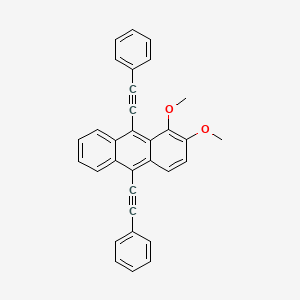
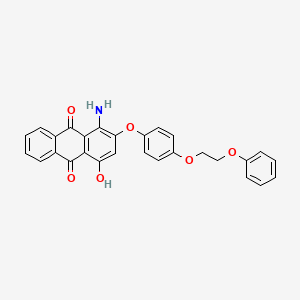

![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)

